molecular formula C7H6Cl3ISi B14232387 Trichloro[(2-iodophenyl)methyl]silane CAS No. 471295-07-5

Trichloro[(2-iodophenyl)methyl]silane

Cat. No.: B14232387
CAS No.: 471295-07-5
M. Wt: 351.5 g/mol
InChI Key: QPXGWYHDRYLMBC-UHFFFAOYSA-N
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Description

Trichloro[(2-iodophenyl)methyl]silane is an organosilicon compound with the molecular formula C7H6Cl3ISi. This compound is characterized by the presence of a trichlorosilane group attached to a 2-iodophenylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro[(2-iodophenyl)methyl]silane can be synthesized through the reaction of 2-iodobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:

C6H4ICH2Cl+HSiCl3C6H4ICH2SiCl3+HClC_6H_4I-CH_2Cl + HSiCl_3 \rightarrow C_6H_4I-CH_2SiCl_3 + HCl C6​H4​I−CH2​Cl+HSiCl3​→C6​H4​I−CH2​SiCl3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trichloro[(2-iodophenyl)methyl]silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes.

    Reduction: Can be reduced to form corresponding silanes.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Corresponding silanes.

Scientific Research Applications

Trichloro[(2-iodophenyl)methyl]silane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trichloro[(2-iodophenyl)methyl]silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. These reactions are facilitated by the presence of the iodine atom, which can act as a leaving group, making the compound more reactive.

Comparison with Similar Compounds

Similar Compounds

  • Methyltrichlorosilane (CH3SiCl3)
  • Phenyltrichlorosilane (C6H5SiCl3)
  • Vinyltrichlorosilane (CH2=CHSiCl3)

Uniqueness

Trichloro[(2-iodophenyl)methyl]silane is unique due to the presence of the 2-iodophenylmethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The iodine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

471295-07-5

Molecular Formula

C7H6Cl3ISi

Molecular Weight

351.5 g/mol

IUPAC Name

trichloro-[(2-iodophenyl)methyl]silane

InChI

InChI=1S/C7H6Cl3ISi/c8-12(9,10)5-6-3-1-2-4-7(6)11/h1-4H,5H2

InChI Key

QPXGWYHDRYLMBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)I

Origin of Product

United States

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